molecular formula C5H5BO3S B151176 2-Formylthiophene-3-boronic acid CAS No. 4347-31-3

2-Formylthiophene-3-boronic acid

Cat. No.: B151176
CAS No.: 4347-31-3
M. Wt: 155.97 g/mol
InChI Key: BBENFHSYKBYWJX-UHFFFAOYSA-N
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Description

2-Formylthiophene-3-boronic acid is an organoboron compound with the molecular formula C5H5BO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylthiophene-3-boronic acid typically involves the formylation of thiophene followed by borylation. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where thiophene derivatives are reacted with boronic acids or boronate esters under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Formylthiophene-3-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Formylthiophene-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison: 2-Formylthiophene-3-boronic acid is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and the types of products it can form. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in the formation of heterocyclic compounds and materials with specific electronic properties .

Biological Activity

2-Formylthiophene-3-boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields such as cancer therapy, antimicrobial activity, and antioxidant properties.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. The synthesis of this compound typically involves the reaction of thiophene derivatives with boronic acid reagents under controlled conditions. Recent studies have shown that modifying the substituents on the thiophene ring can significantly influence the biological activity of the resulting boronic acid derivatives .

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that certain boronic compounds can induce apoptosis in cancer cells while sparing healthy cells. A notable study reported that related boronic compounds reduced the viability of prostate cancer cells (PC-3) to approximately 33% at a concentration of 5 µM, while healthy fibroblast cells maintained viability at around 95% .

Table 1: Cytotoxicity Data for Boronic Compounds

CompoundConcentration (µM)Cancer Cell Viability (%)Healthy Cell Viability (%)
This compound53395
B553371
B754495

Antimicrobial Activity

The antimicrobial activity of boronic acids has also been investigated extensively. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed in agar diffusion assays ranged from 7 to 13 mm depending on the specific compound and microorganism tested .

Table 2: Antimicrobial Activity of Boronic Compounds

CompoundMicroorganismInhibition Zone (mm)
B1Staphylococcus aureus10
B5Escherichia coli12
B7Candida albicans9

Antioxidant Properties

In addition to anticancer and antimicrobial activities, boronic acids exhibit antioxidant properties. Various assays such as DPPH and ABTS have been utilized to evaluate the antioxidant capacity of these compounds. For example, phenylboronic-based ligands demonstrated antioxidant activities comparable to standard antioxidants like α-Tocopherol and BHT .

The mechanisms underlying the biological activities of boronic acids are multifaceted. They are known to form reversible covalent bonds with diols present in biomolecules, which can disrupt normal cellular processes. For instance, the ability of these compounds to inhibit proteasome activity has been well-documented, with bortezomib (a known boron-containing drug) serving as a prime example .

Moreover, computational studies suggest that structural modifications can enhance the stability and reactivity of these compounds, potentially leading to improved therapeutic profiles .

Case Studies

Several case studies highlight the efficacy of boronic acids in clinical settings:

  • Bortezomib : The first FDA-approved boron-containing drug used for multiple myeloma treatment demonstrates how boronic acids can be translated into successful therapies.
  • Antimicrobial Applications : A recent study showed that modified boronic acids could effectively combat antibiotic-resistant strains of bacteria, underscoring their potential in addressing public health challenges .

Properties

IUPAC Name

(2-formylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBENFHSYKBYWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378453
Record name 2-Formylthiophene-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4347-31-3
Record name 2-Formylthiophene-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.1 N solution of n-butyllithium in hexane (28 ml) was added dropwise (10 mins) to a solution of 2-(3-bromo-2-thienyl)-1,3-dioxalane (3) (6.6 g, 28.1 mmol) in anhydrous ether (30 ml) at −70° C. After stirring for 10 mins, butyl borate (9.1 ml, 33.7 mmol) in anhydrous ether (20 ml) was added in a single portion. The reaction mixture was stirred for 4 hrs at −70° C. and then left to return to room temperature. 1 N hydrochloric acid (20 ml) was added, and the mixture was left for 1 hr with stirring. The aqueous phase was extracted with ether and the combined ether phases were washed with a solution of sodium bicarbonate, dried (Na2SO4), and evaporated under reduced pressure to give the intermediate (4) (2.2 g, 14.1 mmol, 50% yield) as a brown solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
butyl borate
Quantity
9.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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